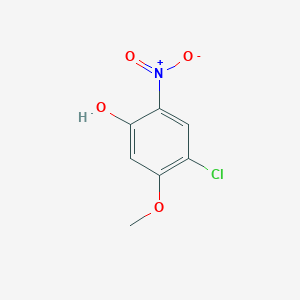

4-Chloro-5-methoxy-2-nitrophenol

CAS No.:

Cat. No.: VC17223173

Molecular Formula: C7H6ClNO4

Molecular Weight: 203.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClNO4 |

|---|---|

| Molecular Weight | 203.58 g/mol |

| IUPAC Name | 4-chloro-5-methoxy-2-nitrophenol |

| Standard InChI | InChI=1S/C7H6ClNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3 |

| Standard InChI Key | BVTGNOGSGLFHGO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)O)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Functional Groups

The molecular formula of 4-chloro-5-methoxy-2-nitrophenol is C₇H₆ClNO₄, with a molecular weight of 215.58 g/mol. Its structure consists of a phenolic backbone with three substituents:

-

Chlorine (-Cl) at position 4

-

Methoxy (-OCH₃) at position 5

-

Nitro (-NO₂) at position 2

This arrangement creates significant electronic effects: the nitro group is a strong electron-withdrawing meta-director, while the methoxy group acts as an electron-donating ortho/para-director. The chlorine atom further influences reactivity through inductive effects .

Spectral Data and Characterization

While direct spectral data for 4-chloro-5-methoxy-2-nitrophenol are absent in the reviewed sources, analogous compounds provide benchmarks:

-

Infrared (IR) Spectroscopy: Expected peaks include:

-

Nuclear Magnetic Resonance (NMR):

Synthesis Pathways and Industrial Relevance

Route 1: Sequential Substitution

-

Nitration: Introduce the nitro group to 4-chlorophenol at position 2 using mixed acid (HNO₃/H₂SO₄).

-

Methoxylation: Replace a hydrogen at position 5 with methoxy via nucleophilic aromatic substitution (SNAr) using sodium methoxide under elevated temperatures.

Route 2: Direct Functionalization of Substituted Benzene

-

Chlorination and Methoxylation: Start with 3-methoxyphenol, chlorinate at position 4, followed by nitration at position 2.

Critical parameters include:

Industrial Challenges

-

Purity Control: Byproducts such as 2,4-dichloro-6-nitrophenol (from over-chlorination) or 5-methoxy-2-nitrophenol (incomplete chlorination) may form, necessitating purification via activated carbon adsorption or recrystallization .

-

Yield Optimization: Reported yields for similar syntheses range from 60% to 85%, depending on reaction conditions .

Physicochemical Properties

Thermal Stability and Phase Behavior

Reactivity and Stability

-

Photodegradation: Nitrophenols are prone to photolytic decomposition under UV light, forming intermediates like nitroso compounds .

-

Hydrolysis: Stable under acidic conditions but may undergo slow hydrolysis in alkaline media, releasing nitrite ions .

Applications and Industrial Use Cases

Dye and Pigment Intermediate

4-Chloro-5-methoxy-2-nitrophenol may serve as a precursor for azo dyes, analogous to 2-amino-4-chlorophenol (derived from 4-chloro-2-nitrophenol) . Key transformations include:

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling diazotization for dye synthesis.

-

Complexation: Chromium or cobalt complexes enhance color fastness in textiles .

Pharmaceutical Applications

While no direct studies exist, structurally related nitrophenols exhibit:

-

Antimicrobial Activity: Nitro groups disrupt microbial electron transport chains .

-

Prodrug Potential: Nitro reduction to amines can activate prodrugs in hypoxic environments (e.g., tumor tissues) .

Environmental and Toxicological Considerations

Biodegradability

Chloronitrophenols are recalcitrant in natural environments due to electron-withdrawing groups inhibiting microbial degradation . Aerobic bacterial strains (e.g., Pseudomonas spp.) may partially degrade the compound via nitroreductases, but methoxy groups could hinder enzymatic access .

Ecotoxicity

| Organism | LC₅₀/EC₅₀ (Estimated) | Basis in Analogous Compounds |

|---|---|---|

| Daphnia magna | 2–5 mg/L | Chloronitrophenols |

| Pseudokirchneriella | 0.5–1 mg/L | Nitrophenol toxicity |

Future Research Directions

Synthesis Optimization

-

Green Chemistry Approaches: Replace traditional nitrating agents with ionic liquids or biocatalysts to reduce waste .

-

Crystallography: Single-crystal X-ray diffraction to resolve molecular conformation.

Environmental Remediation

-

Advanced Oxidation Processes (AOPs): Evaluate ozonation or Fenton reactions for degradation efficiency.

-

Bioremediation: Screen microbial consortia for nitroreductase activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume